molecular formula C17H17NO3S B3929849 N-1,3-benzodioxol-5-yl-2-(benzylthio)propanamide

N-1,3-benzodioxol-5-yl-2-(benzylthio)propanamide

Cat. No. B3929849
M. Wt: 315.4 g/mol
InChI Key: USPSROJVDBQVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-(benzylthio)propanamide, also known as Benzylpiperonylthiophenone (BZP), is a synthetic compound that belongs to the class of piperazine derivatives. BZP has been widely used in scientific research due to its unique properties such as its ability to stimulate the central nervous system.

Mechanism of Action

BZP acts as a dopamine and serotonin reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. It also acts as a monoamine oxidase inhibitor, which prevents the breakdown of these neurotransmitters. The combined effect of these actions leads to increased stimulation of the central nervous system.
Biochemical and Physiological Effects:
BZP has been shown to have a range of biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and body temperature. It also causes euphoria, increased energy, and a sense of well-being. However, BZP can also cause adverse effects such as anxiety, agitation, and insomnia.

Advantages and Limitations for Lab Experiments

BZP has several advantages as a tool for scientific research. It is relatively easy to synthesize and has a well-defined mechanism of action. It has also been shown to have a high affinity for dopamine and serotonin receptors, making it a useful tool for studying these neurotransmitters. However, BZP has some limitations. It can cause adverse effects in humans, which limits its use in clinical research. It is also a controlled substance, which makes it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on BZP. One area of interest is the development of new analogs of BZP that have improved properties such as increased potency and reduced adverse effects. Another area of research is the investigation of the long-term effects of BZP use on the brain. This could lead to a better understanding of the mechanisms of addiction and the development of new treatments for drug abuse. Finally, BZP could be used as a tool for studying the effects of dopamine and serotonin on behavior and cognition. This could lead to new insights into the neural basis of these processes.

Scientific Research Applications

BZP has been extensively used in scientific research as a tool to study the central nervous system. It has been shown to stimulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. BZP has also been used to investigate the mechanisms of addiction and the effects of drug abuse on the brain.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-benzylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-12(22-10-13-5-3-2-4-6-13)17(19)18-14-7-8-15-16(9-14)21-11-20-15/h2-9,12H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPSROJVDBQVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCO2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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